4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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Overview
Description
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H12O2 It is a derivative of naphthalene, characterized by the presence of a methoxy group and a carboxylic acid group on a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available naphthalene derivatives.
Hydrogenation: The naphthalene ring is hydrogenated to form the tetrahydronaphthalene ring system.
Methoxylation: A methoxy group is introduced at the 4-position of the tetrahydronaphthalene ring.
Carboxylation: Finally, a carboxylic acid group is introduced at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use catalysts and specific reaction conditions to increase yield and purity. The exact details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthoic acid: Similar structure but lacks the methoxy group.
1,2,3,4-Tetrahydro-1-naphthoic acid: Another naphthalene derivative with different functional groups.
9-Oxofluorene-4-carboxylic acid: A related compound with a different ring system.
Uniqueness
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H14O3 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
UJQHGNOJZRJDNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCCC2=C(C=C1)C(=O)O |
Origin of Product |
United States |
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